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Application Notes and Protocols for NMS Kinase Inhibitors in Cell Culture

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Compound of Interest		
Compound Name:	NMS-P953	
Cat. No.:	B15623411	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental protocols for a compound designated "NMS-P953" are not publicly available. The following application notes and protocols are based on publicly available information for well-characterized kinase inhibitors developed by Nerviano Medical Sciences (NMS), such as NMS-153 (an MPS1 inhibitor) and Onvansertib (a PLK1 inhibitor). These protocols provide a general framework that can be adapted for the evaluation of novel kinase inhibitors.

Introduction

Nerviano Medical Sciences (NMS) has a strong focus on the discovery and development of oncology drugs, particularly kinase inhibitors that target key regulators of the cell cycle and DNA repair pathways.[1] Two prominent examples from their pipeline are NMS-153, a potent and highly selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, and Onvansertib, a selective inhibitor of Polo-like kinase 1 (PLK1).[2][3] Both MPS1 and PLK1 are critical regulators of mitosis, and their inhibition can lead to mitotic catastrophe and apoptosis in cancer cells, making them attractive therapeutic targets.[2]

This document provides an overview of the signaling pathways of MPS1 and PLK1, quantitative data for representative NMS inhibitors, and detailed protocols for key in vitro experiments to assess the cellular effects of such compounds.



Data Presentation

The anti-proliferative activity of NMS kinase inhibitors is typically evaluated across a panel of cancer cell lines to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Table 1: IC50 Values for Onvansertib (PLK1 Inhibitor) in various cancer cell lines.

Cell Line	Cancer Type	IC50 (nM)	Reference
D425	Medulloblastoma (Group 3)	~5	[4]
D458	Medulloblastoma (Group 3)	~6	[4]
HD-MB03	Medulloblastoma (Group 3)	4.90	[4]
DAOY	Medulloblastoma (SHH)	27.94	[4]
NHA	Normal Human Astrocytes	131.60	[4]
A549	Lung Adenocarcinoma	In the nanomolar range	[5]
PC-9	Lung Adenocarcinoma	In the nanomolar range	[5]
KLE	Endometrial Cancer	79.32	[6]
EC-023	Endometrial Cancer	42.52	[6]
HEC-1B	Endometrial Cancer	113.06	[6]
Ishikawa	Endometrial Cancer	13.58	[6]

Table 2: Preclinical Anti-proliferative Activity of NMS-153 (MPS1 Inhibitor).

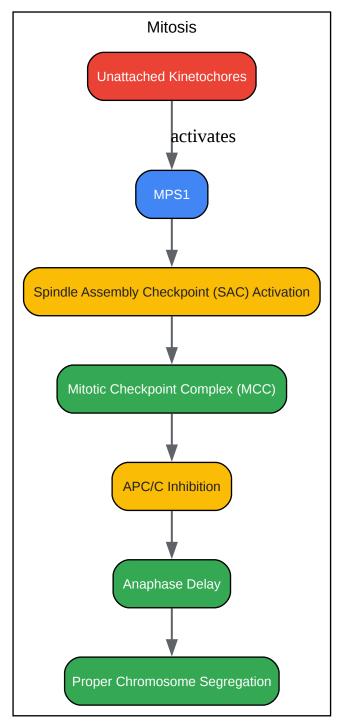


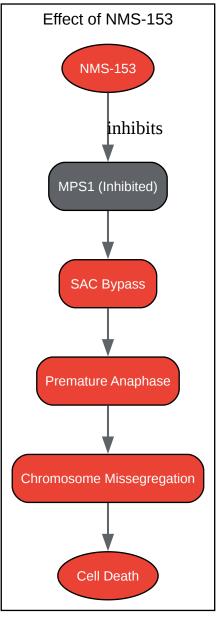
Cell Line Type	Finding	Reference
Hepatocellular Carcinoma (HCC)	Orders of magnitude higher anti-proliferative activity than sorafenib, lenvatinib, and regorafenib.	[7]
Various Cancer Cell Lines	Active against a variety of cancer cell lines.	[8]

Signaling Pathways MPS1 Signaling Pathway

Monopolar Spindle 1 (MPS1) is a key kinase of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. [9][10] In response to unattached kinetochores, MPS1 initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[11] Inhibition of MPS1 overrides the SAC, leading to premature anaphase entry, chromosome missegregation, and ultimately, cell death.[2]







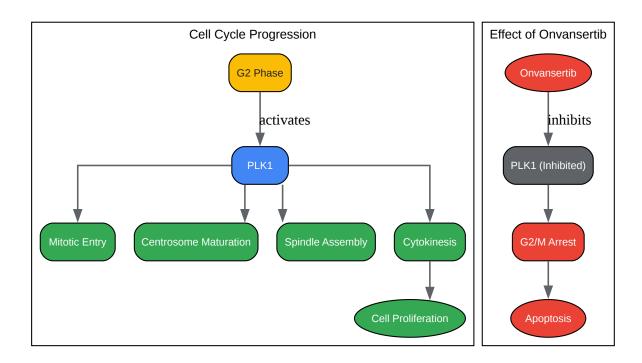
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Caption: MPS1 Signaling Pathway and Inhibition by NMS-153.

PLK1 Signaling Pathway



Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including mitotic entry, centrosome maturation, spindle assembly, and cytokinesis.[12][13] PLK1 is overexpressed in a wide range of human cancers and its elevated expression often correlates with poor prognosis.[14] Onvansertib, by inhibiting PLK1, disrupts these mitotic processes, leading to G2/M cell cycle arrest and apoptosis.[4][5]



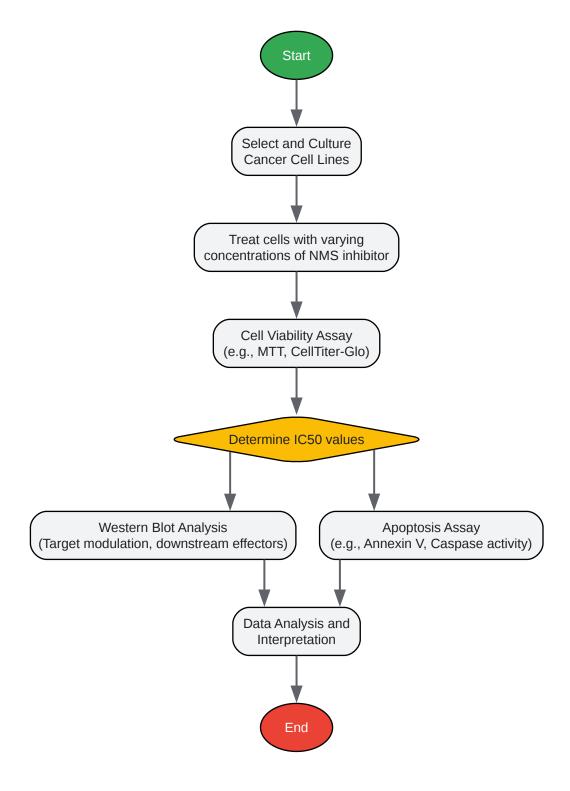
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Caption: PLK1 Signaling Pathway and Inhibition by Onvansertib.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro characterization of a novel kinase inhibitor.





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Caption: General Experimental Workflow for Kinase Inhibitor Evaluation.

Experimental Protocols



Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of an NMS inhibitor on cancer cell lines.

Materials:

- Cancer cell lines of interest
- Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
- NMS Kinase Inhibitor (e.g., Onvansertib)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- 96-well plates
- Multichannel pipette
- Plate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100
 μL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2
 incubator to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the NMS inhibitor in complete culture medium. Remove the medium from the wells and add 100 μL of the diluted compound or vehicle control (e.g., 0.1% DMSO) to the respective wells.
- Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
- MTT Addition: After incubation, add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.



- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol is to assess the effect of an NMS inhibitor on the expression and phosphorylation status of target proteins and downstream signaling molecules.

Materials:

- Treated and untreated cell lysates
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-PLK1, anti-PLK1, anti-p-Histone H3, anti-cleaved PARP, anti-β-actin)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- Imaging system



Procedure:

- Cell Lysis: After treatment with the NMS inhibitor for the desired time, wash cells with icecold PBS and lyse them in RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
- Sample Preparation: Mix equal amounts of protein (20-30 μg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
- Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection of apoptosis induced by an NMS inhibitor using flow cytometry.

Materials:

- Treated and untreated cells
- Annexin V-FITC Apoptosis Detection Kit
- 1X Binding Buffer
- Propidium Iodide (PI)



Flow cytometer

Procedure:

- Cell Harvesting: Harvest cells after treatment, including both adherent and floating cells.
- Cell Washing: Wash the cells twice with cold PBS.
- Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
- Staining: Transfer 100 μ L of the cell suspension to a flow cytometry tube. Add 5 μ L of Annexin V-FITC and 5 μ L of PI.
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Analysis: Add 400 μL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[15]

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